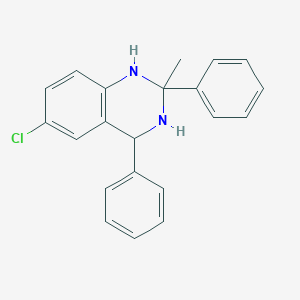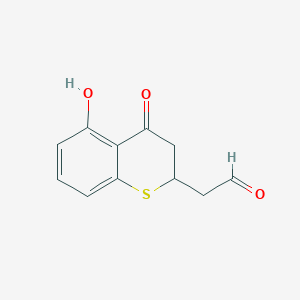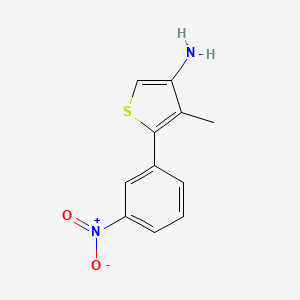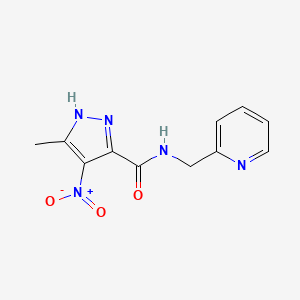
4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol is a chemical compound known for its applications in various fields, including photopolymerization and as a photoinitiator. This compound is characterized by its phenolic structure, which includes hydroxyethoxy and propan-2-yloxy groups, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol typically involves the reaction of 2-methyl-6-propan-2-yloxyphenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the phenolic compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as N-bromo succinimide (NBS), can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic hydroxyl groups to methoxy groups.
Substitution: The hydroxyethoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol has a wide range of applications in scientific research:
Biology: The compound’s ability to generate reactive species upon light absorption makes it useful in biological studies involving photoactivation.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The primary mechanism by which 4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol exerts its effects is through photoinitiation. Upon exposure to light, the compound undergoes homolytic cleavage, generating free radicals that initiate polymerization reactions. This process is crucial in applications such as 3D printing and coatings, where rapid curing and high precision are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound is also a photoinitiator used in similar applications but differs in its molecular structure and specific reactivity.
2-Hydroxy-2-methylpropiophenone: Another photoinitiator with a simpler structure, often used in UV-curable coatings.
Uniqueness
4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol stands out due to its unique combination of hydroxyethoxy and propan-2-yloxy groups, which provide enhanced solubility and reactivity in various solvents and reaction conditions. This makes it particularly valuable in applications requiring high-performance photoinitiators .
Eigenschaften
Molekularformel |
C12H18O4 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-(2-hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O4/c1-8(2)16-11-7-10(15-5-4-13)6-9(3)12(11)14/h6-8,13-14H,4-5H2,1-3H3 |
InChI-Schlüssel |
QGFQHSBVXCNFDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)OC(C)C)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


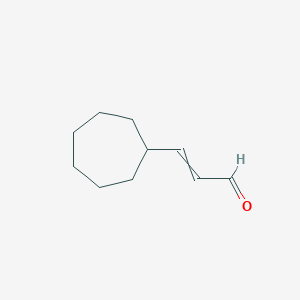
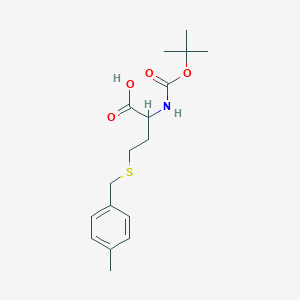
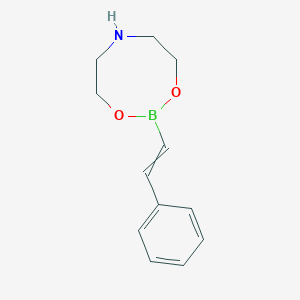
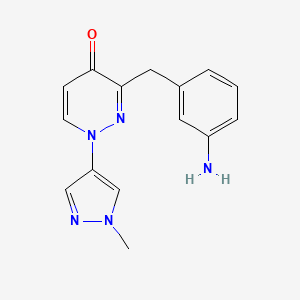
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
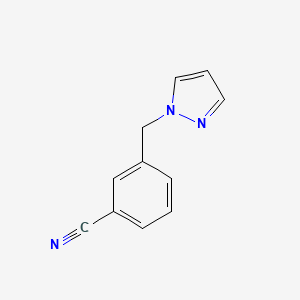


![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
